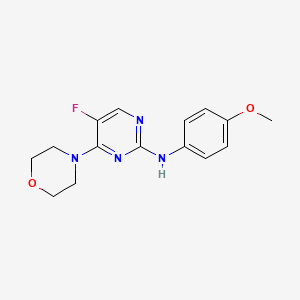![molecular formula C14H15F3N4S B4851473 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4851473.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has gained attention due to its ability to target specific proteins involved in the regulation of immune cells and cancer cells.
Mecanismo De Acción
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea exerts its therapeutic effects by selectively inhibiting the activity of BTK and ITK, which are key proteins involved in the regulation of immune cells. By inhibiting these proteins, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea prevents the activation and proliferation of cancer cells and immune cells, thereby reducing the progression of various diseases.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have significant biochemical and physiological effects on various disease models. In preclinical studies, the compound has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea for lab experiments is its ability to selectively target specific proteins involved in the regulation of immune cells and cancer cells. This specificity allows for more precise and effective targeting of disease pathways, which can lead to improved therapeutic outcomes. However, one limitation of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea is its potential toxicity and side effects, which must be carefully monitored in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research and development of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea. One potential area of focus is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, which can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea in various disease models, including autoimmune disorders and hematological malignancies. Finally, the development of combination therapies involving N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea and other targeted therapies may provide a promising approach for the treatment of complex diseases.
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of specific proteins involved in the regulation of immune cells, such as BTK and ITK, which play crucial roles in the development and progression of various cancers and autoimmune disorders.
Propiedades
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4S/c1-2-21-7-6-12(20-21)9-18-13(22)19-11-5-3-4-10(8-11)14(15,16)17/h3-8H,2,9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXQKEGGJIWDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-8-[2-(phenylthio)ethoxy]quinoline](/img/structure/B4851396.png)
![N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
![1-({1-[(4-chlorophenoxy)methyl]-1H-pyrazol-5-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B4851405.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4851411.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4851424.png)
![2,6-difluoro-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4851430.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4851440.png)
![2-({3-[(3-aminobenzoyl)amino]phenyl}sulfonyl)ethyl hydrogen sulfate](/img/structure/B4851454.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4851466.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851484.png)